Product packaging for 2-Iodoacetate(Cat. No.:)

2-Iodoacetate

Numéro de catalogue: B8585797
Poids moléculaire: 184.94 g/mol
Clé InChI: JDNTWHVOXJZDSN-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-Iodoacetate (often used as its sodium salt) is a potent, irreversible inhibitor of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) . By alkylating the essential cysteine residue within the enzyme's active site, it effectively blocks glycolysis, making it an invaluable tool for studying cellular energy metabolism, metabolic dependencies in various cell types, and the consequences of ATP depletion . Compared to its analog iodoacetamide, this compound demonstrates a higher selectivity for inhibiting glycolysis over depleting cellular glutathione (GSH) levels, which is a critical consideration for experiments designed to investigate oxidative stress without severely compromising the cellular antioxidant system . Beyond its primary role in metabolism research, this compound is extensively used in protein biochemistry to carboxymethylate cysteine thiol groups, thereby preventing the re-formation of disulfide bonds during protein sequencing and proteomic analysis . Research has also explored its potential anti-tumor effects and its ability, at very low concentrations, to induce protective mechanisms in neurons, suggesting a more complex biological profile . As an alkylating agent, this compound is toxic and must be handled with appropriate safety precautions . This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H2IO2- B8585797 2-Iodoacetate

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C2H2IO2-

Poids moléculaire

184.94 g/mol

Nom IUPAC

2-iodoacetate

InChI

InChI=1S/C2H3IO2/c3-1-2(4)5/h1H2,(H,4,5)/p-1

Clé InChI

JDNTWHVOXJZDSN-UHFFFAOYSA-M

SMILES canonique

C(C(=O)[O-])I

Origine du produit

United States

Molecular Mechanisms of Action of 2 Iodoacetate

Alkylation of Protein Thiol Groups

The most prominent reaction of 2-iodoacetate is the alkylation of thiol groups, particularly those belonging to cysteine residues. creative-proteomics.comiris-biotech.de This reaction is central to its utility in protein chemistry and its biological effects.

Specificity for Cysteine Residues

This compound exhibits a high degree of specificity for cysteine residues. creative-proteomics.comwikipedia.orgwikipedia.org The thiol group (-SH) in the side chain of cysteine is highly nucleophilic, especially in its deprotonated thiolate form (-S⁻). pearson.comnih.govnih.gov This makes it a primary target for electrophilic attack by this compound. pearson.com The reactivity of a specific cysteine residue is significantly influenced by its local environment within the protein, including the surrounding pH and the presence of other residues that can stabilize the thiolate anion. nih.govresearchgate.net

The reaction with cysteine is often utilized in biochemical studies to block disulfide bond formation. wikipedia.orgsb-peptide.com By modifying cysteine residues, researchers can prevent the formation of these cross-links, which is crucial for protein sequencing and mass spectrometry analysis. wikipedia.orgsb-peptide.com While this compound can react with other amino acid residues, its reaction with cysteine is generally the most rapid and occurs under a broader range of conditions. ubpbio.cominterchim.fr At a slightly alkaline pH, this compound can exclusively react with cysteines. ubpbio.com

S-Carboxymethylation Reaction Mechanism

The reaction between this compound and a cysteine residue is known as S-carboxymethylation. askfilo.comnih.govspringernature.com This is a bimolecular nucleophilic substitution (SN2) reaction. pearson.comnih.gov

The mechanism proceeds as follows:

Deprotonation: The thiol group of the cysteine side chain first loses a proton to become a negatively charged thiolate anion. pearson.comaskfilo.com This deprotonation is favored at neutral to slightly basic pH. pearson.com

Nucleophilic Attack: The highly nucleophilic thiolate anion then attacks the electrophilic carbon atom of this compound, which is bonded to the iodine atom. pearson.comnih.gov

Displacement of Iodide: This attack leads to the displacement of the iodide ion, which is a good leaving group. pearson.com

Formation of a Thioether Bond: The result is the formation of a stable thioether bond between the sulfur atom of the cysteine and the carboxymethyl group from the iodoacetate. pearson.comnih.gov This modified residue is known as S-carboxymethylcysteine. askfilo.comspringernature.com

This modification introduces a negatively charged carboxyl group into the protein, which can alter its electrostatic properties. iris-biotech.de

Interaction with Other Protein Residues

While cysteine is the primary target, this compound can also react with other amino acid residues, albeit generally at a slower rate and under more specific conditions. fishersci.pt

Reactivity with Histidine Residues

This compound can alkylate the imidazole (B134444) ring of histidine residues. ubpbio.cominterchim.froup.com The reaction rate is typically much slower than that with cysteine. interchim.froup.com The reactivity of histidine is pH-dependent, and the modification can occur at either the N-delta (Nδ1) or N-epsilon (Nε2) position of the imidazole ring. nih.gov For instance, studies on hen egg white lysozyme (B549824) showed that under various conditions, histidine-15 was carboxymethylated at the Nε2 position. nih.gov In the case of pancreatic ribonuclease, the alkylation of histidine-12 and histidine-119 by iodoacetate is a key reaction in studying the enzyme's active site. hku.hk

Reactivity with Methionine Residues

The thioether group in the side chain of methionine can also be targeted by this compound. ubpbio.comresearchgate.net This reaction leads to the formation of a carboxymethylsulfonium salt. researchgate.net The reaction with methionine has been shown to be less dependent on pH than the reaction with cysteine, occurring across a pH range of 2 to 8.5. researchgate.net Specific modification of methionine residues can be achieved by carrying out the reaction at a low pH (pH 2 to 5), especially in the absence of more reactive sulfhydryl groups. fishersci.ptresearchgate.net

Carboxyl Group Modification (e.g., Glutamic Acid)

Direct modification of the carboxyl group of amino acids like glutamic acid by this compound is not a standard or well-documented reaction under typical physiological conditions. The carboxyl groups of glutamic acid and aspartic acid are nucleophiles, but they are generally less reactive towards alkylating agents like this compound compared to the highly nucleophilic thiol group of cysteine. While some studies have investigated the effects of this compound on processes involving glutamic acid, such as its production by Corynebacterium glutamicum, this research focuses on the inhibitory effects on metabolic pathways rather than direct chemical modification of the amino acid itself. asm.org Other research has involved the synthesis of amino acid conjugates, where a compound is first alkylated with ethyl iodoacetate and then linked to an amino acid like glutamic acid, but this is a synthetic process, not a direct reaction of this compound with the protein residue. mdpi.com

Structural Determinants of this compound Reactivity

The reactivity of this compound as an alkylating agent is not uniform but is significantly influenced by the specific structural and chemical environment in which the reaction occurs, particularly within the intricate confines of an enzyme's active site.

Influence of Enzyme Active Site Environment

The local microenvironment of an enzyme's active site plays a critical role in modulating the reactivity of this compound with its target amino acid residues, primarily cysteine. Key factors include the ionization state of the target residue, which is governed by its pKa value, and electrostatic or steric interactions with neighboring amino acid side chains.

The primary mechanism of action for this compound involves the alkylation of the sulfhydryl group of a cysteine residue. libretexts.orgwikipedia.org This reaction, a form of irreversible inhibition, requires the cysteine side chain to be in its deprotonated, thiolate anion form (S⁻), which is a much stronger nucleophile than the protonated thiol (SH). nih.govwfu.edu The intrinsic pKa of a free cysteine residue is approximately 8.6. researchgate.net However, within an enzyme's active site, the pKa of a catalytic cysteine can be significantly lowered due to the influence of the local environment. researchgate.netresearchgate.net

This pKa perturbation is crucial for catalysis and for the enzyme's susceptibility to inhibition by this compound. For example, in E. coli thioredoxin, the active site Cys-32 has an abnormally low pKa of 6.7. nih.gov This is attributed to the electrostatic influence of a nearby positively charged lysine (B10760008) residue (Lys-36), which stabilizes the thiolate anion. nih.gov This lowered pKa means that at a physiological pH of ~7.4, a significant population of Cys-32 residues exists in the highly reactive thiolate state, making them susceptible to alkylation. nih.gov Similarly, the catalytic cysteine in peroxiredoxins has its pKa lowered to a range of 5.4 to 6.0, allowing a large fraction of the enzyme to exist in the activated, deprotonated state at neutral pH. nih.govacs.org

The presence of charged residues within the active site can also directly influence the reaction rate. In the RTEM-1 cysteine beta-lactamase, the enhanced reactivity of the negatively charged this compound compared to the neutral iodoacetamide (B48618) suggests the presence of a positive charge in the active site that electrostatically attracts the inhibitor. nih.gov The active site of this enzyme contains two cationic residues, Lys-73 and Lys-234, which contribute to this effect. nih.gov In the inhibition of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) from Trypanosoma cruzi, the cofactor NAD+ plays a vital role in stabilizing the transition state of the covalent attachment of this compound to the active site cysteine. researchgate.net

Furthermore, the three-dimensional structure of the active site can dictate specificity. In ribonuclease, both this compound and iodoacetamide alkylate histidine residues. However, this compound preferentially alkylates His-119, whereas iodoacetamide shows unexpected specificity for His-12. researchgate.net This difference is attributed to a dipolar orientation of iodoacetamide by His-119 and an adjacent carboxyl group, which facilitates its reaction with His-12. researchgate.net

Table 1: Influence of Active Site Environment on Cysteine pKa and Reactivity

EnzymeActive Site CysteineObserved pKaInfluencing FactorsReference
E. coli ThioredoxinCys-326.7Electrostatic stabilization of thiolate by Lys-36. nih.gov
E. coli ThioredoxinCys-35~9.0Less perturbed pKa, less reactive at neutral pH. nih.gov
Peroxiredoxin (StAhpC)Cys-46 (Peroxidatic Cysteine)~5.9Conserved active site environment lowers pKa to enhance nucleophilicity at physiological pH. nih.govwfu.eduacs.org
RTEM-1 Cysteine β-LactamaseCys-70Not specifiedPositive charges from Lys-73 and Lys-234 in the active site enhance reactivity with anionic iodoacetate. nih.gov

Comparative Reactivity with Iodoacetamide

This compound and its amide derivative, iodoacetamide, are both common alkylating agents used to modify cysteine residues, but they exhibit significant differences in reactivity that are highly dependent on the reaction context. nih.govspringernature.com this compound introduces a negative charge upon forming the S-carboxymethyl derivative, while iodoacetamide results in a neutral S-carboxyamidomethylcysteine adduct (which yields the same product as iodoacetate after acid hydrolysis). springernature.com

In studies with the enzyme thioredoxin, iodoacetamide was found to react approximately 20 times faster than this compound with the active site cysteine Cys-32 at pH 7.2. nih.gov Similarly, when targeting cysteine peptidases, iodoacetamide is reported to react substantially faster than its acid derivative, this compound. wikipedia.orgwikipedia.org This observation is somewhat counterintuitive based on standard chemical principles. The enhanced reactivity of iodoacetamide in these enzymatic contexts is often explained by an unfavorable electrostatic interaction within the active site that specifically hinders this compound. For cysteine peptidases, it is proposed that a positively charged imidazolium (B1220033) ion of a catalytic histidine residue repels the negatively charged carboxyl group of this compound, slowing its approach and reaction. wikipedia.orgwikipedia.org

However, the relative reactivity can be reversed in other systems. In cultured astrocytes, this compound is a much more potent and rapid inhibitor of the glycolytic enzyme GAPDH than iodoacetamide. nih.gov At a concentration of 0.3 mM, this compound completely inactivated GAPDH within 15 minutes, whereas it took iodoacetamide about 30 minutes to achieve only a half-maximal inhibition of the enzyme. nih.gov This demonstrates that the specific active site environment of GAPDH favors reaction with the charged this compound molecule. nih.govnih.gov

Table 2: Comparative Inactivation of Astrocyte GAPDH by this compound and Iodoacetamide

InhibitorConcentrationTime for Complete InactivationTime for Half-Maximal InactivationReference
This compound (IA)0.1 mM30 minNot specified nih.gov
0.3 mM15 minNot specified
1.0 mM5 minNot specified
Iodoacetamide (IAA)0.1 mMNot achieved~60 min nih.gov
0.3 mMNot achieved~30 min
1.0 mMNot achieved~5 min

This differential reactivity highlights that a simple comparison of intrinsic chemical properties is insufficient. The structural and electrostatic landscape of the enzyme active site is a decisive factor in determining whether this compound or iodoacetamide is the more effective inhibitor.

Enzyme Inhibition by 2 Iodoacetate

Irreversible Nature of 2-Iodoacetate Enzyme Inhibition

This compound is a well-documented irreversible enzyme inhibitor that primarily targets cysteine residues within the active sites of various enzymes. libretexts.orgnih.govyoutube.com Its mechanism of action involves the covalent modification of the sulfhydryl group (-SH) of cysteine, forming a stable thioether bond. nih.govnih.gov This process, known as S-carboxymethylation, permanently alters the enzyme's structure and function. nih.gov The covalent bond formed between this compound and the enzyme is exceptionally strong, meaning that the inhibition cannot be reversed by simply increasing the substrate concentration. libretexts.org This characteristic distinguishes irreversible inhibitors like this compound from reversible inhibitors, which bind to enzymes through weaker, non-covalent interactions. libretexts.org

The reaction of this compound with a cysteine residue is a nucleophilic substitution, where the thiolate anion of the cysteine side chain acts as the nucleophile, attacking the carbon atom bonded to the iodine. This results in the displacement of the iodide ion and the formation of the carboxymethylated cysteine. The specificity of this compound for cysteine residues makes it a valuable tool for identifying the presence of these residues in the active sites of enzymes and for studying their roles in catalysis. youtube.cominterchim.fr

Inhibition of Glycolytic Enzymes

The glycolytic pathway is a critical metabolic route for energy production, and several of its enzymes are susceptible to inhibition by this compound. nih.govresearchgate.net By disrupting this pathway, this compound can significantly impact cellular energy metabolism. msu.ru

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a key enzyme in glycolysis that is particularly sensitive to inhibition by this compound. nih.govnih.govresearchgate.net This enzyme catalyzes the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, a crucial step in the energy-yielding phase of glycolysis. nih.govyoutube.com The active site of GAPDH contains a highly reactive cysteine residue (Cys152) that is essential for its catalytic activity. nih.govfrontiersin.org

The inactivation of GAPDH by this compound is a time- and concentration-dependent process. nih.govresearchgate.net Studies have shown that at micromolar concentrations, this compound can effectively inhibit GAPDH activity. For instance, in cultured astrocytes, half-maximal inhibition of GAPDH was observed after approximately 60, 30, and 5 minutes of incubation with 0.1, 0.3, and 1 mM this compound, respectively. nih.gov Complete inactivation of GAPDH was achieved after 5, 15, and 30 minutes of exposure to 1, 0.3, and 0.1 mM this compound, respectively. nih.gov The initial specific GAPDH activity in these cells was reported to be 492 ± 45 nmol/(min × mg) of cytosolic protein. researchgate.net

The table below summarizes the time-dependent inhibition of GAPDH by various concentrations of this compound in cultured astrocytes.

This compound Concentration (mM)Incubation Time for Half-Maximal Inhibition (min)Incubation Time for Complete Inactivation (min)
0.1~6030
0.3~3015
1.0~55

Data sourced from studies on cultured astrocytes. nih.gov

The molecular mechanism of GAPDH inhibition by this compound involves the specific alkylation of the catalytic cysteine residue (Cys152) in the enzyme's active site. nih.govnih.govresearchgate.net This cysteine residue plays a pivotal role in the catalytic mechanism of GAPDH, which involves the formation of a thioester intermediate with the substrate, glyceraldehyde-3-phosphate. nih.govyoutube.com

The process begins with the nucleophilic attack of the thiolate ion of Cys152 on the aldehyde group of the substrate. nih.gov this compound, acting as an electrophile, covalently modifies this essential sulfhydryl group. nih.gov This modification prevents the cysteine residue from participating in the catalytic cycle, thereby irreversibly inactivating the enzyme. nih.govyoutube.com The binding of this compound to the active site sterically hinders the binding of the natural substrate, glyceraldehyde-3-phosphate. researchgate.net

The inhibition of GAPDH by this compound has significant downstream effects on the concentrations of other glycolytic intermediates. msu.ru The blockage of the pathway at the GAPDH-catalyzed step leads to an accumulation of upstream metabolites, such as glyceraldehyde-3-phosphate and dihydroxyacetone phosphate (B84403) (DHAP). msu.ru Even when GAPDH is partially inhibited, there can be a substantial increase in the concentration of glyceraldehyde-3-phosphate, with studies showing a 6-7-fold increase. msu.ru

This accumulation of triose phosphates can have further metabolic consequences. For example, dihydroxyacetone phosphate can be converted to methylglyoxal (B44143), a potent glycating agent. msu.ru Therefore, the inhibition of GAPDH by this compound can indirectly lead to an increase in the formation of methylglyoxal. msu.ru While this compound is highly effective against GAPDH, studies have shown that at concentrations that completely inactivate GAPDH (e.g., 1 mM), it does not have a significant effect on the specific activities of other glycolytic enzymes such as glucose-6-phosphate dehydrogenase (G6PDH) or lactate (B86563) dehydrogenase (LDH) in cultured astrocytes. nih.gov

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) as a Primary Target

Inhibition of Cysteine Peptidases

This compound is a well-established irreversible inhibitor of cysteine peptidases, a class of enzymes that utilize a cysteine residue in their active site for catalysis. nih.govebi.ac.uk This inhibitory action is due to the alkylation of the catalytic thiol group by this compound. ebi.ac.uk

The reactivity of this compound with cysteine peptidases can be influenced by the microenvironment of the active site. For some cysteine peptidases, such as papain, this compound is a more potent inhibitor than its amide counterpart, iodoacetamide (B48618). ebi.ac.ukebi.ac.uk This enhanced reactivity is attributed to a favorable electrostatic interaction between the negatively charged carboxylate group of this compound and a positively charged imidazolium (B1220033) ion of a histidine residue in the catalytic dyad of the enzyme. ebi.ac.uk

The inhibition of various cysteine peptidases by this compound has been characterized by their half-times of inhibition. For example, at a 10 micromolar concentration of this compound, the half-times for the inhibition of papain, cathepsin B, and cathepsin H are 30, 156, and 592 seconds, respectively. ebi.ac.uk This demonstrates that the rate of inhibition can vary significantly among different cysteine peptidases. ebi.ac.uk

The table below provides the half-times for the inhibition of selected cysteine peptidases by 10 µM this compound.

Cysteine PeptidaseHalf-time of Inhibition (seconds)
Papain30
Cathepsin B156
Cathepsin H592

Data sourced from Salvesen & Nagase, 2001. ebi.ac.uk

Broad-Spectrum Inhibition of Cysteine Proteases

This compound is a well-established, broad-spectrum inhibitor of cysteine proteases. nih.gov Its inhibitory action stems from its ability to function as an alkylating agent, specifically targeting the sulfhydryl group of the cysteine residue present in the active site of these enzymes. nih.gov The fundamental mechanism of inhibition is an irreversible S-alkylation of the catalytic cysteine thiol group. nih.gov This covalent modification prevents the enzyme from carrying out its normal catalytic function of peptide bond hydrolysis, leading to a complete loss of enzymatic activity.

The reaction involves the nucleophilic attack of the thiolate anion of the active site cysteine on the electrophilic carbon atom of this compound, resulting in the formation of a stable thioether bond and the displacement of the iodide ion. This process of carboxymethylation effectively and permanently blocks the active site, classifying this compound as an irreversible inhibitor. Its broad-spectrum nature means it can inhibit a wide variety of cysteine proteases across different families.

Differential Inhibition Profiles Across Peptidase Families (e.g., Papain, Cathepsins, Deubiquitinating Enzymes)

While this compound is a general inhibitor of cysteine proteases, the rate and extent of inhibition can vary significantly among different peptidase families and even among different members within the same family. This differential inhibition profile is influenced by factors such as the accessibility and reactivity of the active site cysteine.

Research has demonstrated these varying inhibition rates. For instance, at a concentration of 10 micromolar, the time required for 50% inhibition (half-time) differs for various enzymes:

Papain: 30 seconds nih.gov

Cathepsin B: 156 seconds nih.gov

Cathepsin H: 592 seconds nih.gov

This data clearly illustrates that papain is inhibited much more rapidly than cathepsins B and H under these conditions.

Deubiquitinating enzymes (DUBs), which are a class of cysteine proteases crucial for the regulation of ubiquitin-mediated cellular processes, are also targets for inhibition by alkylating agents. The related compound, iodoacetamide, is commonly used in ubiquitin studies as an inhibitor of DUBs by alkylating the cysteine residues at their active sites. nih.gov Given its similar mechanism of action, this compound is also expected to inhibit DUBs by covalently modifying the catalytic cysteine.

Table 1: Differential Inhibition of Cysteine Proteases by this compound

Enzyme Peptidase Family Half-time of Inhibition (at 10 µM)
Papain C1 30 seconds
Cathepsin B C1 156 seconds
Cathepsin H C1 592 seconds

Influence of Active Site Ionic Interactions on Inhibition Kinetics

The kinetics of inhibition by this compound are not solely dependent on the intrinsic reactivity of the thiol group but are also significantly influenced by the microenvironment of the enzyme's active site, particularly by ionic interactions. A notable example is the comparison of inhibition rates between this compound and its uncharged amide counterpart, iodoacetamide.

For many cysteine peptidases, such as papain (a member of the C1 family), this compound is a more rapid inhibitor than iodoacetamide. nih.govnih.gov This enhanced reactivity is attributed to a favorable electrostatic interaction within the active site. nih.govnih.gov The catalytic machinery of these proteases often involves a histidine residue adjacent to the catalytic cysteine. nih.gov At physiological pH, this histidine can be protonated, forming a positively charged imidazolium ion. nih.gov This positive charge attracts the negatively charged carboxylate group of the this compound molecule, effectively increasing its local concentration in the active site and orienting it for optimal reaction with the cysteine thiolate. nih.govnih.gov

This electrostatic guidance accelerates the alkylation reaction. nih.gov This phenomenon is observed with other peptidases in the C1 family but not necessarily with cysteine peptidases in other families, such as legumain and clostripain, highlighting the specificity of these active site interactions. nih.gov

Inhibition of Diverse Enzyme Classes

The inhibitory action of this compound is not limited to cysteine proteases. Its ability to react with key amino acid residues makes it an inhibitor of other, structurally and functionally distinct enzyme classes.

Ribonuclease

This compound has been shown to inactivate certain ribonucleases (RNases). For example, the ribonuclease from Streptomyces erythreus, RNase St, is effectively inactivated by this compound, with the most rapid inactivation occurring between pH 5.0 and 7.0. nih.gov The mechanism of inhibition in this case does not involve a cysteine residue. Instead, research has demonstrated that the inactivation of RNase St by this compound is due to the specific carboxymethylation of the carboxyl group of a glutamic acid residue, specifically Glu61. nih.gov This modification at a critical site leads to the loss of the enzyme's ability to bind its substrate, as evidenced by a significant reduction in the binding affinity for 2'-GMP, a competitive inhibitor. nih.gov

Thiosulfate (B1220275) Sulfurtransferase

Thiosulfate sulfurtransferase, also known as rhodanese, is another enzyme susceptible to inhibition by this compound. This enzyme contains a critical sulfhydryl group in its active site. This compound rapidly alkylates this sulfhydryl group, leading to a complete and irreversible loss of the enzyme's sulfurtransferase activity. wikipedia.org

Interestingly, the inhibition is highly specific. This compound is only effective against the free form of the enzyme and has no effect on the sulfur-substituted form. wikipedia.org Furthermore, the uncharged analog, iodoacetamide, does not inhibit either form of the enzyme. wikipedia.org This specificity suggests that this compound acts as an affinity label for the thiosulfate binding site. The negatively charged carboxylate group of this compound likely mimics the thiosulfate substrate, allowing it to bind specifically at the active site and orienting it for a rapid reaction with the essential sulfhydryl group. wikipedia.org

Type I Iodothyronine Deiodinase

Type I iodothyronine deiodinase is a key enzyme in thyroid hormone regulation, responsible for converting the prohormone thyroxine (T4) into the active hormone triiodothyronine (T3). nih.gov A critical feature of this enzyme is that it is a seleno-enzyme, containing the rare amino acid selenocysteine (B57510) in its active site. nih.gov The selenocysteine residue is essential for the enzyme's catalytic activity. nih.gov

Selenocysteine contains a highly reactive selenol group (-SeH), which is more nucleophilic than the thiol group of cysteine. As an alkylating agent, this compound readily reacts with such nucleophiles. Therefore, it is mechanistically plausible that this compound can irreversibly inhibit Type I iodothyronine deiodinase by alkylating the active site selenocysteine. This covalent modification would block the enzyme's catalytic function, thereby impairing thyroid hormone activation. While direct and extensive studies on the inhibition of this specific enzyme by this compound are not widely documented, the known chemistry of both the inhibitor and the active site strongly supports this mechanism of inactivation.

Acetylcholinesterase

This compound is not classified as a typical or potent inhibitor of acetylcholinesterase (AChE). The primary mechanism of AChE involves the hydrolysis of the neurotransmitter acetylcholine, a process catalyzed by a serine residue in the enzyme's active site. The catalytic cycle does not fundamentally rely on a cysteine residue, which is the primary target for alkylation by this compound. frontiersin.orgwikipedia.org Standard inhibitors of AChE, such as organophosphates and carbamates, function by reacting with this catalytic serine, thereby inactivating the enzyme. nih.gov

However, the effect of this compound could be context-dependent based on the specific isoform or species of acetylcholinesterase. Some AChE variants, particularly in certain disease vectors like Anopheles gambiae and Aedes aegypti, possess a conserved, unpaired cysteine residue that is not present in mammalian AChE. researchgate.net While the primary catalytic function does not involve this residue, its alkylation by a cysteine-modifying agent like this compound could potentially modulate enzyme activity or stability. This species-specific structural feature has been identified as a possible target for the development of selective insecticides. researchgate.net Nevertheless, direct, potent inhibition of the enzyme's primary catalytic function by this compound is not its characteristic mode of action.

Collagenase

The interaction between this compound and collagenase is complex and largely documented through indirect effects in experimental models rather than direct enzymatic inhibition. Collagenases, a group of enzymes that degrade collagen, are often zinc-dependent metalloproteinases, whose catalytic mechanism does not typically involve a cysteine residue in the active site. proquest.comresearchgate.net Therefore, this compound is not expected to be a direct, potent inhibitor of most collagenases.

In biomedical research, intra-articular injection of mono-iodoacetate (MIA) is a widely used method to induce an experimental model of osteoarthritis in animals. researchgate.net In this model, this compound acts as a metabolic inhibitor, primarily targeting glyceraldehyde-3-phosphate dehydrogenase in chondrocytes, leading to cell death and subsequent cartilage degradation. researchgate.net This chemical-induced damage triggers a biological cascade that often results in an increase in the activity of degradative enzymes, including collagenases (a type of matrix metalloproteinase), as part of the pathological process of joint destruction. nih.gov

The table below summarizes findings from studies using the mono-iodoacetate-induced osteoarthritis model, illustrating the consequential effects on cartilage and joint health rather than direct enzyme inhibition.

ObservationModel SystemKey FindingsReference
Induction of Osteoarthritis-like LesionsRat Knee JointA single injection of MIA leads to dose-dependent cartilage lesions, subchondral bone damage, and functional impairment (loss of mobility). researchgate.net
Chondrocyte DeathIn vivo (Rat)MIA disrupts glycolysis in chondrocytes, leading to apoptosis and necrosis. researchgate.net
Proteoglycan MetabolismIn vivo (Rat)High doses of MIA cause significant decreases in cartilage proteoglycan concentration and inhibit proteoglycan synthesis. researchgate.net
Inflammatory ResponseIn vivo (Rat)The initial chemical injury is followed by synovitis and a local inflammatory response, contributing to joint degradation. researchgate.net

Context-Dependent Modulation of Enzyme Activity

The biochemical effect of this compound is not universally inhibitory. Its interaction with an enzyme can lead to outcomes other than inactivation, depending on the enzyme's structure, the role of its cysteine residues, and the experimental context. In some cases, modification by this compound can result in no change to activity or can even lead to enzyme activation.

Implications of Non-Catalytic Cysteine Residue Modification

The modification of cysteine residues that are not part of an enzyme's active site has significant biochemical and functional implications. This compound reacts with the thiol group of cysteine to form a stable S-carboxymethylcysteine derivative. springernature.comnih.gov This reaction introduces a new negative charge into the protein at physiological pH, which can alter the local electrostatic environment. springernature.com

The consequences of such a modification can include:

Conformational Changes: The introduction of a charged, bulky group can disrupt local secondary or tertiary protein structure, leading to changes in enzyme stability, substrate specificity, or allosteric regulation.

Disruption of Disulfide Bonds: Alkylation is a standard technique used in proteomics to irreversibly block cysteine residues after the reduction of disulfide bonds, thereby preventing them from re-forming. nih.gov This is crucial for accurate protein sequencing and peptide mapping.

Probing Protein Structure and Function: The selective modification of non-catalytic cysteines is a valuable tool in chemical biology. It allows researchers to probe the role of specific regions of a protein, identify residues involved in allosteric communication, or map protein-protein interaction surfaces.

Drug Development: Targeting non-catalytic cysteines with covalent modifiers is an emerging strategy in drug discovery. This approach can lead to drugs with increased potency, selectivity, and improved pharmacodynamic properties by forming a stable covalent bond with the target protein.

However, the reactivity of this compound is not perfectly specific to cysteine, and side reactions with other amino acid residues, such as methionine, can occur, which is an important consideration in proteomics experiments. nih.gov

Impact of 2 Iodoacetate on Cellular Metabolic Pathways and Processes

Modulation of Glycolytic Metabolism

The inhibition of glyceraldehyde-3-phosphate dehydrogenase by 2-iodoacetate leads to a rapid build-up of glycolytic intermediates situated upstream of the enzymatic block. brainly.com Since the conversion of glyceraldehyde-3-phosphate (G3P) is halted, its substrate, along with metabolites in equilibrium with it, accumulate within the cell. brainly.com

Key metabolites that have been shown to accumulate include:

Fructose-1,6-bisphosphate (FBP): Research has demonstrated that in the presence of this compound, FBP levels rise as the subsequent steps of glycolysis are blocked. frontiersin.orguomustansiriyah.edu.iq

Dihydroxyacetone Phosphate (B84403) (DHAP): Studies on Ehrlich ascites tumor cells treated with 0.2 mM this compound revealed that the blockage of lactate (B86563) production was accompanied by the accumulation of phosphorylated intermediates, most notably dihydroxyacetone phosphate. oup.com DHAP and G3P are isomers that are readily interconverted, and the accumulation of G3P consequently leads to an increase in DHAP concentrations. brainly.comnih.gov

In a study on AS-30D hepatoma cells, the inhibition of GAPDH by this compound was directly shown to induce the accumulation of both Fructose-1,6-bisphosphate and Dihydroxyacetone phosphate. frontiersin.org This accumulation of regulatory metabolites can, in turn, exert feedback inhibition on earlier glycolytic enzymes, such as hexokinase and phosphofructokinase, further disrupting the pathway. frontiersin.org

Accumulation of Glycolytic Intermediates by this compound

MetaboliteEffect of this compoundMechanismReference
Fructose-1,6-bisphosphate (FBP)AccumulationUpstream consequence of the block at GAPDH. uomustansiriyah.edu.iq, frontiersin.org
Dihydroxyacetone Phosphate (DHAP)AccumulationBuild-up occurs due to its equilibrium with the primary accumulating substrate, glyceraldehyde-3-phosphate. oup.com, frontiersin.org
Glyceraldehyde-3-Phosphate (G3P)AccumulationAs the direct substrate of the inhibited enzyme (GAPDH), its concentration increases rapidly. brainly.com

Glycolysis is a primary source of cellular adenosine (B11128) triphosphate (ATP), and its inhibition by this compound directly perturbs the cell's energy balance. wikigenes.orgphysiology.org While oxidative phosphorylation generates the majority of ATP, the ATP produced during glycolysis is crucial for specific cellular functions, a concept known as metabolic compartmentation. scite.ainih.gov

Effect of this compound (IAA) on Myocellular Homeostasis

ConditionMyocellular [Na+]i (mmol/kg dry wt)Myocellular ATP (mmol/kg dry wt)Reference
Control39.1 ± 1.623.5 ± 0.6 physiology.org
IAA (0.3 mM)102.0 ± 6.919.8 ± 0.4 physiology.org

Data from resting rat extensor digitorum longus muscles, showing that glycolysis inhibition by IAA significantly increases intracellular sodium ([Na+]i) while decreasing ATP levels. physiology.org

A significant downstream consequence of the this compound-induced accumulation of triosephosphates (DHAP and G3P) is the increased formation of methylglyoxal (B44143) (MG). frontiersin.org Methylglyoxal is a highly reactive dicarbonyl compound formed as an unavoidable byproduct of glycolysis through the non-enzymatic breakdown of DHAP and G3P. mdpi.comnih.gov Under normal conditions, its production is limited. However, when the glycolytic flux is stalled by this compound, the resulting high concentrations of DHAP and FBP lead to the accumulation of toxic methylglyoxal, which can cause cellular damage by modifying proteins and nucleic acids. frontiersin.org

Effects on Cellular Respiration and Oxidative Phosphorylation

The impact of this compound extends beyond glycolysis, influencing mitochondrial activity through both direct and indirect mechanisms.

The effect of this compound on cellular respiration is not monolithic and exhibits a distinct concentration-dependent pattern.

Stimulation at Low Concentrations: In studies using sea urchin sperm, low concentrations of alkylating agents like iodoacetamide (B48618) were found to cause an increase in the rate of oxygen consumption. rupress.orgsemanticscholar.org This stimulatory effect is hypothesized to result from the reaction of this compound with soluble sulfhydryl groups (like glutathione) that normally exert a regulatory, inhibitory influence on respiration. By removing this brake, respiration is accelerated. rupress.org

Inhibition at High Concentrations: As the concentration of this compound increases, it begins to attack "fixed" sulfhydryl groups located within the protein structure of essential respiratory enzymes. rupress.orgsemanticscholar.org This attack leads to the inhibition of these enzymes and a subsequent decrease in the respiration rate. rupress.org

Compensatory Stimulation: In some cancer cell lines, a dose-dependent inhibition of glycolysis by this compound led to a simultaneous and compensatory increase in mitochondrial respiration. physiology.org This suggests that as the cell is deprived of glycolytic ATP, it upregulates oxidative phosphorylation to meet its energy demands. physiology.org

Glycolysis and oxidative phosphorylation are tightly coupled, and disrupting one pathway inevitably affects the other. When this compound blocks glycolysis, cells become more reliant on mitochondrial bioenergetics for survival. biologists.com This reliance, however, can be precarious.

Alterations in Broader Cellular Metabolism

The introduction of this compound into a biological system initiates a cascade of metabolic alterations, stemming primarily from its potent inhibitory action on sulfhydryl-containing enzymes. The most well-documented target is the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). nih.gov By disrupting this central enzyme, this compound triggers significant shifts in interconnected metabolic networks, including carbohydrate and amino acid metabolism, lysosomal activity, and pyruvate (B1213749) processing.

Dynamics of Carbohydrate Metabolism

This compound profoundly disrupts carbohydrate metabolism, primarily by inhibiting glycolysis, the pathway that breaks down glucose to produce energy. umich.edu Its principal target is glyceraldehyde-3-phosphate dehydrogenase (GAPDH), an essential enzyme in the glycolytic sequence. nih.govijbs.com The irreversible inhibition of GAPDH by this compound leads to a bottleneck in the glycolytic pathway, causing a rapid decrease in the production of lactate and ATP from glucose. nih.govphysiology.org

In studies on cultured astrocytes, this compound was shown to be a highly efficient inhibitor of GAPDH activity and subsequent lactate production, with a half-maximal effect observed at concentrations below 100 μM. nih.gov This inhibition of glycolysis can be observed by a dose-dependent decrease in the extracellular acidification rate (ECAR), a proxy for lactate production. physiology.org Consequently, cells may attempt to compensate for the glycolytic blockade by increasing mitochondrial respiration. For instance, in A549 human cancer cells, inhibition of GAPDH by iodoacetate led to a significant increase in baseline oxygen consumption rate (OCR), indicating a shift towards oxidative phosphorylation. physiology.org

Research on plant tissues, such as strawberry leaves, revealed that this compound can, under certain conditions, paradoxically increase CO2 output. oup.comoup.com This was associated with a significant accumulation of upstream glycolytic intermediates, including glucose-6-phosphate (G6P) and fructose-1,6-diphosphate (B8644906) (FDP), as well as phosphoenolpyruvate (B93156) (PEP). oup.com The accumulation of these intermediates is thought to accelerate alternative pathways like the pentose (B10789219) phosphate pathway and increase traffic into the tricarboxylic acid (TCA) cycle, thereby boosting CO2 production. oup.comoup.com

Table 1: Effect of this compound on Carbohydrate Metabolism Intermediates in Strawberry Leaves

MetaboliteChange in ContentImplied Pathway EffectSource
Glucose-6-Phosphate (G6P)Greatly IncreasedAcceleration of Pentose Phosphate Pathway oup.com
Fructose-1,6-diphosphate (FDP)Greatly IncreasedAcceleration of Glycolysis (pre-inhibition) oup.com
Phosphoenolpyruvate (PEP)Smaller IncreaseIncreased traffic into TCA cycle oup.com
PyruvateIncreasedFaster traffic into the TCA cycle oup.com
OxaloacetateIncreasedIndex of faster traffic into the TCA cycle oup.com

Dynamics of Amino Acid Metabolism

The impact of this compound on amino acid metabolism is largely a downstream consequence of its effects on central carbon metabolism. By inhibiting glycolysis, this compound disrupts the production of pyruvate, a key precursor for the synthesis of several non-essential amino acids. mdpi.com Furthermore, the disruption of the TCA cycle, which can occur due to a lack of pyruvate-derived acetyl-CoA, directly affects the levels of intermediates that are crucial for amino acid synthesis and degradation. frontiersin.org

Acute inhibition of the TCA cycle has been shown to result in impaired synthesis of proline and aspartate. frontiersin.org It also triggers a response to amino acid deprivation, activating signaling pathways like the general control non-derepressible 2 (GCN2) pathway, which senses uncharged tRNAs and modulates protein synthesis in response to amino acid scarcity. frontiersin.orgmdpi.com

Additionally, this compound's reactivity towards thiol groups means it can directly impact enzymes involved in amino acid metabolism and related processes. A significant example is its effect on glutathione (B108866) (GSH) metabolism. nih.gov Glutathione, a critical antioxidant, is synthesized from the amino acids cysteine, glutamate, and glycine. In cultured astrocytes, exposure to this compound was found to lower the cellular GSH content, although it was less potent in this regard than its amide counterpart, iodoacetamide. nih.gov This depletion of GSH compromises the cell's ability to manage oxidative stress.

Impact on Lysosomal Function

Lysosomes are essential organelles responsible for the degradation and recycling of cellular waste and play a central role in processes like autophagy and phagocytosis. nih.govbio-techne.comlibretexts.org Research indicates that this compound has a significant and direct inhibitory effect on lysosomal function.

In a study using mouse neuroblastoma cells, 2-iodoacetic acid was found to considerably modify lysosomal function. nih.gov This was demonstrated by a decrease in both the relative neutral red uptake (RNRU), a measure of lysosomal accumulation, and the activity of the lysosomal enzyme β-galactosidase (GAL). nih.gov This suggests that this compound not only impairs the degradative capacity of lysosomes but also their ability to maintain the acidic internal pH necessary for their function. The integrity of the lysosomal membrane and the function of the vacuolar-type H+-translocating ATPase (v-ATPase), which acidifies the lysosome, are critical for its operation, and impairment leads to an increase in lysosome size and defective degradation. tandfonline.com

The disruption of lysosomes by this compound can have far-reaching consequences for cellular homeostasis, given the organelle's role in nutrient sensing, macromolecule breakdown, and pathogen destruction. nih.govlibretexts.org

Table 2: Comparative Effects of Metabolic Inhibitors on Neuroblastoma Cell Lysosomal Function

ParameterEffect of 2,4-Dinitrophenol (B41442)Effect of 2-Iodoacetic AcidSource
Relative Neutral Red Uptake (RNRU)IncreasedDecreased nih.gov
β-Galactosidase (GAL) ActivityIncreasedDecreased nih.gov

Perturbation of Pyruvate Metabolism

Pyruvate occupies a critical node in cellular metabolism, acting as the end-product of glycolysis and a primary substrate for the mitochondrial TCA cycle. mdpi.com Disorders in pyruvate metabolism, often caused by enzyme deficiencies, lead to severe lactic acidosis and neurological abnormalities. merckmanuals.commsdmanuals.com this compound perturbs pyruvate metabolism primarily by choking off its main production line: glycolysis. umich.edu

By inhibiting GAPDH, this compound drastically reduces the flow of carbons from glucose to pyruvate. nih.gov This limitation can starve the mitochondria of their primary fuel source. In the absence of sufficient pyruvate, cells cannot efficiently generate acetyl-CoA, the entry molecule for the TCA cycle, leading to diminished capacity for oxidative phosphorylation. mdpi.com

However, in some contexts, such as in strawberry leaves, treatment with this compound has been observed to cause an increase in the cellular concentration of pyruvate and oxaloacetate. oup.com This seemingly contradictory finding was interpreted as a consequence of increased accessibility between enzymes and substrates caused by the compound, leading to a faster, albeit temporary, traffic of metabolites into the TCA cycle before the full inhibitory effects manifest. oup.comoup.com This highlights that the net effect on pyruvate levels can depend on the specific cellular context and the duration of exposure.

Influence on Specific Cellular Processes

Phagocytosis Mechanisms

Phagocytosis is a fundamental cellular process by which cells engulf large particles, such as pathogens and cellular debris, and is a cornerstone of the innate immune system. frontiersin.orgwikipedia.org This energy-intensive process involves particle detection, internalization via the actin-myosin system, and maturation of the resulting phagosome into a degradative phagolysosome. frontiersin.orgwikipedia.orggatech.edu The energy requirements for phagocytosis can be met by different metabolic pathways depending on the cell type and conditions.

Studies have shown that this compound can significantly inhibit phagocytosis, demonstrating the process's reliance on glycolysis in certain cells. In human polymorphonuclear leukocytes, phagocytosis of starch particles in the absence of serum was inhibited by pre-treating the cells with this compound. nih.gov This finding strongly suggests that this type of "serum-independent" phagocytosis is critically dependent on energy derived from glycolysis. nih.gov Interestingly, when these iodoacetate-treated cells were suspended in a medium containing serum, their phagocytic ability was largely restored, indicating the existence of a separate, serum-dependent mechanism of phagocytosis that does not principally rely on glycolytic energy. nih.gov

Similarly, in human oligodendroglial cells, the related compound iodoacetamide was found to inhibit the phagocytosis of Mycobacterium leprae. nih.gov This contrasts with peritoneal macrophages and polymorphonuclear leukocytes, whose phagocytic capacity is mainly dependent on glycolysis. nih.gov This suggests that while glycolysis is a key energy source for phagocytosis in many professional phagocytes, the specific metabolic dependencies can vary between different cell types. nih.govnih.gov

Oocyte Cytoplasmic Maturation

The process of oocyte cytoplasmic maturation involves a complex series of events that prepare the female gamete for fertilization and subsequent embryonic development. The glycolytic inhibitor this compound has been utilized in research to investigate the metabolic requirements of this critical process. By inhibiting the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), this compound effectively blocks glycolysis, allowing scientists to dissect the roles of different metabolic pathways in oocyte maturation. bioscientifica.comfrontiersin.orgmdpi.com

Effects on Intra-Oocyte ATP Levels and Maternal Gene Expression

Successful oocyte maturation is intrinsically linked to the oocyte's energy status, with adenosine triphosphate (ATP) being the primary energy currency. Research has demonstrated that the inhibition of glycolysis by this compound significantly impacts the intra-oocyte ATP levels.

In studies involving porcine cumulus-enclosed oocytes, treatment with this compound led to a significant reduction in intra-oocyte ATP levels. nih.govplos.org This finding underscores the importance of glycolysis as a key pathway for ATP production during oocyte maturation. nih.govplos.org Similarly, in mouse oocytes, the inhibition of glycolysis with this compound resulted in decreased ATP synthesis. bioscientifica.com This energy deficit can have profound consequences for the various ATP-dependent processes essential for cytoplasmic maturation.

Furthermore, this compound treatment has been shown to affect maternal gene expression in porcine oocytes. nih.govresearchgate.net The expression of specific maternal genes is crucial for the oocyte to acquire full developmental competence. The inhibition of glycolysis through this compound resulted in a significant reduction in the expression of these essential maternal genes. nih.govresearchgate.net This suggests that the metabolic state of the oocyte, particularly the flux through the glycolytic pathway, plays a regulatory role in the transcriptional landscape of the maturing oocyte. In bovine oocytes, alterations in pyruvate metabolism, induced by compounds like this compound, have been shown to influence the oocyte's transcriptional activity, leading to a significant number of differentially expressed genes. bioscientifica.com

Table 1: Effects of this compound on Porcine Oocyte Maturation Parameters

Treatment Group Intra-oocyte ATP Levels Maternal Gene Expression Reference
Control Normal Normal nih.govplos.org
This compound Significantly Reduced Significantly Reduced nih.govplos.org
Modulation of Maturation Promoting Factor (MPF) Activity

Maturation Promoting Factor (MPF), a complex of cyclin B and cyclin-dependent kinase 1 (Cdk1), is a key regulator of the meiotic cell cycle in oocytes. nih.govwikipedia.org The activity of MPF fluctuates during oocyte maturation, driving the progression through meiosis. nih.gov Research has revealed that the inhibition of glycolysis with this compound can significantly modulate MPF activity.

In porcine oocytes, treatment with this compound during in vitro maturation resulted in a significant reduction in MPF activity levels. nih.govresearchgate.netscispace.com This finding suggests that the energy derived from glycolysis is essential for the proper regulation and activation of MPF. The decrease in MPF activity following this compound treatment could be a direct consequence of the reduced ATP levels, as protein phosphorylation, a key mechanism of MPF activation, is an ATP-dependent process. wikipedia.org The disruption of MPF activity can lead to errors in meiotic progression, such as metaphase I arrest, which has been observed in mouse oocytes treated with this compound. frontiersin.orgfrontiersin.org

Table 2: Impact of Glycolysis Inhibition by this compound on MPF Activity

Organism Treatment Effect on MPF Activity Reference
Porcine This compound Significantly Reduced nih.govresearchgate.netscispace.com
Mouse This compound Disrupted (leading to meiotic arrest) frontiersin.orgfrontiersin.org

2 Iodoacetate As a Biochemical Research Probe and Tool

Utility in Protein Cysteine Modification Studies

2-Iodoacetate and its amide derivative, iodoacetamide (B48618), are invaluable reagents in biochemistry and proteomics for the specific modification of cysteine residues. The thiol group (-SH) of cysteine is highly nucleophilic and readily reacts with iodoacetate in an SN2 reaction, resulting in the formation of a stable S-carboxymethylcysteine thioether bond. This irreversible alkylation effectively "caps" the cysteine residue, preventing its participation in other reactions, most notably the formation of disulfide bonds. This property is exploited in a variety of applications aimed at understanding protein structure and function.

Applications in Protein Structure-Function Elucidation

The targeted modification of cysteine residues with this compound is a powerful strategy to investigate their role in protein function. By selectively alkylating cysteines, researchers can assess their importance in enzymatic catalysis, protein stability, and ligand binding.

A key application of this compound is in the determination of the acid dissociation constant (pKa) of individual cysteine residues. The reactivity of a cysteine's thiol group is pH-dependent; it is significantly more nucleophilic in its deprotonated thiolate form. By monitoring the rate of modification by iodoacetate at different pH values, the pKa of a specific cysteine can be determined. This information is crucial for understanding the chemical environment and functional role of that residue. For example, this chemical modification approach has been used to determine the pKa values of the two critical cysteine residues in the active site of E. coli thioredoxin, providing insights into its catalytic mechanism. nih.gov

Furthermore, this compound-based probes are utilized in global cysteine reactivity profiling to identify functionally significant cysteines on a proteome-wide scale. nih.gov These studies can reveal how cysteine reactivity is altered in response to cellular stimuli, such as oxidative stress, helping to uncover novel regulatory mechanisms. springernature.comrsc.org For instance, comparative reactivity profiling in the phytopathogen Pseudomonas syringae using iodoacetamide probes identified numerous hydrogen peroxide-sensitive cysteine residues in key enzymes and transcription regulators, highlighting their role in redox signaling. springernature.com By labeling intact mitochondria with an iodoacetamide-alkyne probe, researchers have been able to measure the reactivity of hundreds of mitochondrial cysteines, identifying novel sites of post-translational modifications and enhancing the understanding of mitochondrial redox biology. nih.gov

Prevention of Disulfide Bond Re-formation in Proteomic Analyses

In the field of proteomics, particularly in "bottom-up" approaches that involve the analysis of peptides from digested proteins, the correct handling of cysteine residues is critical for accurate protein identification and quantification. researchgate.net Proteins containing disulfide bonds, which are crucial for their native three-dimensional structure, must be denatured and the disulfide bonds reduced to linear chains before enzymatic digestion.

This reduction is typically achieved using reagents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), which break the disulfide bridges (-S-S-) to produce free thiol groups (-SH). However, these newly formed thiol groups are highly susceptible to re-oxidation, which can lead to the random and incorrect re-formation of disulfide bonds. This would interfere with the subsequent enzymatic digestion and complicate the analysis by mass spectrometry.

To prevent this, an alkylation step is introduced immediately after reduction. This compound or iodoacetamide is added to the protein sample, where it covalently modifies the free thiol groups of the cysteine residues. creative-proteomics.com This S-alkylation permanently blocks the thiols, making it impossible for them to form new disulfide bonds. creative-proteomics.com This ensures that the proteins remain in a reduced and linear state, allowing for efficient and complete digestion by proteases like trypsin. The resulting peptides can then be accurately analyzed by mass spectrometry, leading to more reliable protein identification and characterization. creative-proteomics.com

Step in Proteomics Workflow Purpose Role of this compound/Iodoacetamide
Reduction To break disulfide bonds (-S-S-) in proteins.Not directly involved.
Alkylation To prevent the re-formation of disulfide bonds.Covalently modifies the free thiol groups (-SH) of cysteine residues.
Digestion To break down proteins into smaller peptides for analysis.Ensures proteins remain in a linear, accessible state for enzymes.

Chemoproteomic Applications of this compound Derivatives

Chemoproteomics employs chemical probes to study protein function in complex biological systems. This compound has been adapted into a versatile scaffold for the design of such probes, enabling the enrichment and identification of specific protein subsets. These derivatives typically consist of three key components: the iodoacetamide "warhead" for cysteine reactivity, a linker, and a reporter tag for detection or enrichment.

Labeling and Quantification of the Reactive Thiol Proteome

The "reactive thiol proteome" comprises cysteine residues that are particularly nucleophilic due to their local protein environment, often signifying a functional role in catalysis or redox sensing. researchgate.net Derivatives of this compound equipped with reporter tags are widely used to label and quantify these reactive cysteines.

Common derivatives include biotinylated iodoacetamide (BIAM) and fluorescently labeled iodoacetamides (e.g., with BODIPY or rhodamine). nih.govresearchgate.net After labeling the proteome, biotin-tagged proteins can be enriched using streptavidin affinity chromatography, effectively isolating the reactive thiol proteome for subsequent identification by mass spectrometry. Fluorescently labeled proteins can be visualized directly in-gel, allowing for a rapid assessment of changes in cysteine reactivity. researchgate.net

Quantitative chemoproteomic platforms like isotopic tandem orthogonal proteolysis–activity-based protein profiling (isoTOP-ABPP) utilize isotopically labeled iodoacetamide-alkyne probes (e.g., "light" and "heavy" versions) to compare cysteine reactivity between different biological samples. nih.govrsc.org This powerful technique allows for the precise quantification of changes in the reactivity of thousands of cysteines simultaneously, providing a global snapshot of the cellular redox state or identifying the targets of covalent drugs. rsc.org

This compound Derivative Reporter Tag Application
Biotinylated Iodoacetamide (BIAM)Biotin (B1667282)Enrichment of reactive thiol proteins for mass spectrometry.
Fluorescent IodoacetamidesFluorophore (e.g., BODIPY)In-gel visualization and quantification of labeled proteins.
Isotopically Labeled IA-alkyneIsotopic tags (e.g., ¹³C)Quantitative comparison of cysteine reactivity between samples (isoTOP-ABPP).

Identification of Cysteine-Dependent Protein Interactions

By identifying which cysteine residues are accessible for modification by this compound derivatives, researchers can gain insights into protein structure and interactions. Cysteine residues buried within a protein's core or at a protein-protein interface will be less accessible to modification than those on the protein surface. Comparing the labeling pattern of a protein in its native state versus a denatured state, or in the presence and absence of a binding partner, can reveal the location of interaction interfaces and regions that undergo conformational changes.

The isoTOP-ABPP platform is particularly adept at this application. By comparing the cysteine reactivity profiles of a proteome in two different states (e.g., with and without a specific stimulus or drug), it is possible to identify cysteines whose reactivity changes. A decrease in reactivity might suggest that the cysteine has become part of a protein complex, has been post-translationally modified, or is the target of a covalent inhibitor.

Integration with Click Chemistry Methodologies

The development of this compound derivatives containing "clickable" functional groups, such as terminal alkynes or azides, has significantly expanded their utility in chemoproteomics. Click chemistry refers to a set of biocompatible reactions that are highly specific and efficient. The most common example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

An iodoacetamide probe functionalized with a terminal alkyne (IA-alkyne) can be introduced to a complex proteome to label reactive cysteines. nih.gov Subsequently, a reporter tag (e.g., biotin or a fluorophore) bearing a complementary azide (B81097) group can be "clicked" onto the alkyne-modified proteins. nih.gov This two-step approach offers several advantages:

Modularity: The same alkyne-labeled proteome can be reacted with different azide-containing reporters, allowing for multiple downstream applications from a single experiment.

Biocompatibility: The small size of the alkyne group minimizes perturbations to the biological system during the initial labeling step. The click reaction can then be performed under mild conditions.

Improved Sensitivity: It allows for the introduction of a wide variety of reporter tags, including those that might be too bulky or otherwise unsuitable for direct incorporation into a one-step probe.

This integration with click chemistry has made iodoacetamide-based probes a cornerstone of modern chemoproteomic research, enabling sensitive and versatile analysis of the reactive thiol proteome.

Application in Functional Metabolomics and Pathway Mapping

This compound serves as a critical tool in functional metabolomics, a field that seeks to understand the function of genes and proteins by studying the dynamic metabolic responses to genetic or chemical perturbations. By inhibiting key metabolic enzymes, researchers can induce specific changes in the cellular metabolome, allowing for the mapping of metabolic pathways and the identification of crucial metabolic nodes.

The primary mechanism of this compound in these studies is its well-characterized inhibition of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This inhibition effectively blocks the glycolytic pathway, leading to measurable changes in the concentrations of upstream and downstream metabolites. By applying metabolomic profiling techniques, such as mass spectrometry, researchers can quantify these shifts in the metabolome. For instance, inhibition of glycolysis in SH-SY5Y neuroblastoma cells with this compound leads to a rapid decrease in the extracellular acidification rate (ECAR), a proxy for lactic acid production, and a corresponding increase in the oxygen consumption rate (OCR) as the cells attempt to compensate by upregulating mitochondrial respiration. nih.gov This perturbation allows for the study of the interplay and regulation between glycolysis and oxidative phosphorylation.

Functional metabolomic experiments using this compound can thus elucidate:

Pathway Connectivity: By observing which metabolic pools are altered following GAPDH inhibition, scientists can confirm known metabolic pathways and discover new or alternative routes.

Metabolic Flux: While not a direct measure of flux, the accumulation and depletion of specific metabolites provide critical data for metabolic flux analysis models.

Enzyme Function: These studies help to confirm the in-vivo function of enzymes and can be used to screen for novel inhibitors or activators of metabolic pathways.

By creating a specific and acute disruption in a central metabolic pathway, this compound allows for a detailed examination of the cell's adaptive metabolic reprogramming, providing valuable insights into cellular physiology and disease states.

In Vitro Model Systems for Metabolic and Cellular Perturbation Studies

This compound is extensively used in a variety of in vitro model systems to investigate the consequences of metabolic and cellular disruption. Its ability to inhibit glycolysis provides a controlled method for studying cellular responses to energy stress and alkylating damage across different cell types.

Neuronal Cell Models (e.g., Astrocytes, Neuroblastoma Cells)

In neuroscience research, this compound is a valuable tool for probing the distinct metabolic roles of different neural cell types. Astrocytes and neurons exhibit a complex metabolic interplay, and this compound helps to dissect these relationships.

Astrocytes: Cultured astrocytes are frequently treated with this compound to inhibit their high glycolytic rate. Studies have shown that this compound is a highly efficient inhibitor of GAPDH and subsequent lactate (B86563) production in these cells. nih.govnih.gov For example, in primary astrocyte cultures, this compound demonstrates a half-maximal effect on inhibiting lactate production at concentrations below 100 µM. nih.govresearchgate.net This allows researchers to study the consequences of reduced astrocytic lactate supply to neurons. Furthermore, research has detailed the differential effects of this compound and a related compound, iodoacetamide, on astrocyte metabolism. While both inhibit GAPDH, this compound does so with greater potency regarding glycolysis, whereas iodoacetamide has a more pronounced effect on depleting cellular glutathione (B108866) (GSH). nih.govnih.gov This specificity makes this compound a preferred tool for studies aiming to inhibit astrocytic glycolysis without drastically compromising the cellular antioxidant capacity. nih.gov

Neuroblastoma Cells: In neuroblastoma cell lines, such as the SH-SY5Y line, this compound is used to investigate the relationship between glycolysis and mitochondrial respiration. Treatment with 25 µM iodoacetate in SH-SY5Y cells maintained in high glucose resulted in a rapid 75% decrease in the extracellular acidification rate (ECAR), indicative of blocked glycolysis. nih.gov Concurrently, the oxygen consumption rate (OCR) increased by 35%, demonstrating a compensatory shift to oxidative phosphorylation when the glycolytic pathway is inhibited. nih.gov These models are crucial for understanding the metabolic flexibility of neuronal-like cancer cells and identifying potential therapeutic targets that exploit their metabolic dependencies. eurekalert.org

Table 1: Effects of this compound on Cultured Astrocytes
ParameterConcentration of this compoundObserved EffectReference
Lactate Production< 100 µMHalf-maximal inhibition nih.govresearchgate.net
GAPDH Activity0.1 mMSignificantly lowered to half of control after 60 min nih.gov
Glutathione (GSH) Depletion100 µMHalf-maximal effect nih.govresearchgate.net

Oocyte Maturation Models

The process of oocyte maturation is energetically demanding and highly sensitive to cellular stress. This compound has been employed in in vitro maturation models to investigate the effects of metabolic disruption and oxidative stress on oocyte competence.

In studies using mouse oocytes, exposure to this compound was found to disrupt meiotic progression, leading to a failure of maturation. nih.gov Treatment with this compound resulted in metaphase I (MI) arrest and a failure to extrude the polar body. nih.gov This effect was linked to the induction of oxidative stress, as evidenced by a dose-dependent increase in reactive oxygen species (ROS) levels within the oocytes. nih.gov The elevated ROS, in turn, caused significant defects in the meiotic spindle assembly and led to chromosome misalignment. nih.gov These findings establish a clear mechanistic link between chemically induced metabolic stress by this compound, the generation of oxidative stress, and the disruption of critical cytological events required for successful oocyte maturation.

Table 2: Effects of this compound on Mouse Oocyte Maturation
ParameterConcentration of this compoundObserved EffectReference
Polar Body Extrusion (PBE)5 µMSignificant reduction in PBE rate nih.gov
Polar Body Extrusion (PBE)10 µMSignificant reduction in PBE rate nih.gov
Reactive Oxygen Species (ROS)Increasing concentrationsDose-dependent increase in ROS levels nih.gov
Spindle Assembly5 µM and 10 µMAbnormal spindle assembly and chromosome misalignment nih.gov

Immune Cell Studies (e.g., Macrophages)

The function of immune cells is tightly linked to their metabolic state. Macrophages, for example, undergo significant metabolic reprogramming upon activation. Classically activated, pro-inflammatory (M1) macrophages rely heavily on aerobic glycolysis to support their functions. This compound is used as a tool to probe the necessity of this glycolytic switch.

By inhibiting GAPDH, this compound can block the high glycolytic flux characteristic of M1 macrophages. frontiersin.org This inhibition has been shown to affect various macrophage effector functions. The metabolic shift towards glycolysis is crucial for producing ATP and providing metabolic intermediates for the synthesis of inflammatory mediators. nih.gov Studies using glycolytic inhibitors demonstrate that interfering with this pathway can alter macrophage polarization, potentially shifting them from a pro-inflammatory M1 phenotype towards an anti-inflammatory M2 state, which relies more on oxidative phosphorylation. nih.govfrontiersin.org Therefore, this compound serves as a valuable research tool to study how metabolic interventions can modulate the immune response, providing insights into the treatment of inflammatory diseases and cancer, where tumor-associated macrophages often display specific metabolic profiles. nih.govunifr.ch

Applications in Cellular Stress Response Research

This compound is a potent inducer of cellular stress, making it a useful tool for studying the complex signaling networks that cells activate to cope with damage. Its effects are primarily linked to the induction of oxidative and endoplasmic reticulum (ER) stress.

The alkylating nature of this compound and its ability to disrupt cellular metabolism can lead to an imbalance in the cellular redox state, resulting in oxidative stress. This is characterized by an accumulation of reactive oxygen species (ROS). nih.gov This ROS accumulation can damage cellular components, including proteins, lipids, and DNA. Studies in oocytes have directly demonstrated a dose-dependent increase in ROS levels following this compound exposure, which was linked to subsequent cellular damage. nih.gov

Furthermore, this compound can induce endoplasmic reticulum (ER) stress. The ER is responsible for the proper folding of a large proportion of cellular proteins, a process that is highly energy-dependent and sensitive to the cellular redox environment. By depleting ATP through the inhibition of glycolysis and inducing oxidative stress, this compound disrupts the ER's protein-folding capacity. mdpi.comumich.edu This leads to the accumulation of unfolded or misfolded proteins in the ER lumen, a condition that triggers the Unfolded Protein Response (UPR). nih.govwikipedia.org The UPR is an adaptive signaling cascade that aims to restore ER homeostasis but can trigger apoptosis if the stress is too severe or prolonged. nih.gov

In response to such cellular stress, cells often upregulate the expression of heat shock proteins (HSPs), which act as molecular chaperones to refold damaged proteins and prevent their aggregation. nih.gov Research has shown that overexpression or induction of Hsp70 can protect chondrocytes from this compound-induced cell death, highlighting the role of the heat shock response as a key protective mechanism against the damage inflicted by this compound. nih.gov

Comparative Biochemical Analyses Involving 2 Iodoacetate

Differential Effects Compared to Iodoacetamide (B48618)

While both 2-iodoacetate (IA) and iodoacetamide (IAA) are recognized as alkylating agents that can inhibit the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), they exhibit significant differences in their biochemical impacts. nih.govresearchgate.netnih.govcapes.gov.br These distinctions are critical for their application in experimental biology, as their effects on cellular metabolism are not interchangeable.

Contrasting Potencies in Glycolysis Inhibition

The primary mechanism by which this compound and iodoacetamide inhibit glycolysis is through the irreversible alkylation of a critical cysteine residue in the active site of GAPDH. researchgate.netyoutube.com However, their potencies in achieving this inhibition differ markedly.

Research on cultured astrocytes has demonstrated that this compound is a much more potent inhibitor of GAPDH and, consequently, lactate (B86563) production. nih.govresearchgate.net Half-maximal inhibition of lactate production was observed at concentrations below 100 µM for this compound. nih.govresearchgate.netnih.govcapes.gov.br In stark contrast, iodoacetamide required a concentration approximately ten times higher to achieve the same level of inhibition. nih.govresearchgate.netnih.govcapes.gov.br This suggests that this compound is significantly more efficient at inactivating the glycolytic pathway at lower concentrations. nih.gov

The superior inhibitory effect of this compound on GAPDH may be attributed to the active site's binding preference. The negatively charged carboxyl group of this compound is thought to interact more favorably with the active site of the enzyme compared to the neutral amide group of iodoacetamide. nih.gov Furthermore, the presence of the co-substrate NAD+ has been shown to support the alkylation of yeast GAPDH by this compound while inhibiting alkylation by iodoacetamide, a factor that could contribute to the observed differences in potency within a cellular context. nih.gov

Distinct Impacts on Glutathione (B108866) Metabolism

Both compounds react with the thiol group of glutathione (GSH), a critical cellular antioxidant, leading to its depletion. nih.govresearchgate.netnih.govcapes.gov.br However, their efficiencies in this process are inversely related to their glycolysis inhibition potencies.

Iodoacetamide is substantially more effective at depleting cellular GSH than this compound. nih.govresearchgate.netnih.govcapes.gov.br In cultured astrocytes, half-maximal depletion of GSH occurred at an iodoacetamide concentration of about 10 µM, whereas a concentration of approximately 100 µM of this compound was required to produce the same effect. nih.govresearchgate.netnih.govcapes.gov.br This indicates that iodoacetamide reacts more readily with the free pool of cellular GSH. nih.gov

This differential reactivity has important implications for experimental design. When the primary goal is to inhibit glycolysis without severely compromising the cell's glutathione-dependent antioxidant capacity, this compound at low concentrations is the more suitable agent. nih.govresearchgate.netnih.govcapes.gov.br Conversely, iodoacetamide is more appropriate for studies focused on inducing rapid and potent glutathione depletion.

Table 1: Comparative Effects of this compound and Iodoacetamide on Glycolysis and Glutathione

FeatureThis compound (IA)Iodoacetamide (IAA)
Glycolysis Inhibition High PotencyLow Potency
GAPDH Inactivation Highly EfficientLess Efficient
Glutathione (GSH) Depletion Less EfficientHighly Efficient
Half-Maximal Effect (Lactate Production) < 100 µM~1000 µM
Half-Maximal Effect (GSH Depletion) ~100 µM~10 µM

Variations in Protein Alkylation Specificity and Kinetics

This compound and iodoacetamide are both alkylating agents that covalently modify sulfhydryl groups of cysteine residues in proteins. wikipedia.org However, their reactivity and specificity can vary depending on the protein microenvironment.

The reaction of this compound with the cysteine peptidase papain is notably faster than that of iodoacetamide. ebi.ac.uk This enhanced reactivity is attributed to favorable ionic interactions between the negatively charged this compound and the enzyme's active site. ebi.ac.uk This difference in reaction speed is observed with other peptidases in the C1 family but not necessarily with those in other families, highlighting the role of the protein's local environment in modulating reactivity. ebi.ac.uk

Conversely, studies on the alkylation of ribonuclease A have shown that iodoacetamide has an unexpected specificity for histidine-12, a reaction that is about 100 times slower than the alkylation by this compound but still facilitated compared to the alkylation of free histidine. researchgate.net This specificity is thought to arise from a dipolar orientation of iodoacetamide by another histidine residue (histidine-119) and an adjacent carboxyl group. researchgate.net

Furthermore, both reagents can exhibit off-target alkylation. At low pH, both this compound and iodoacetamide can alkylate methionine residues. acs.org However, iodine-containing reagents like these have been shown to cause a significant reduction in the identification of methionine-containing peptides in proteomics studies due to the formation of carbamidomethylated and carboxymethylated side chains that lead to neutral loss during mass spectrometry analysis. nih.gov The kinetics of alkylation can also be rapid, with studies on iodoacetamide showing that approximately 70% of alkylation can occur within the first two minutes, although complete alkylation may take several hours. nih.gov

Table 2: Comparative Alkylation Kinetics for Papain Inhibition

InhibitorHalf-time for Inhibition (seconds) at 10 µM
This compound 30
Iodoacetamide Not specified, but slower than this compound

Data for papain inhibition. ebi.ac.uk

Comparison with Other Metabolic Inhibitors

The inhibitory profile of this compound is distinct when compared to other agents that disrupt cellular metabolism, such as other glycolytic inhibitors or mitochondrial uncouplers.

Analysis of Pathway-Specific Inhibition Profiles

This compound's primary target in the glycolytic pathway is GAPDH, which catalyzes the sixth step of glycolysis. researchgate.netyoutube.com This specificity distinguishes it from other metabolic inhibitors that target different enzymatic steps. For example, fluoride (B91410) ions are known to inhibit enolase, the enzyme responsible for the ninth step of glycolysis. Arsenate, another metabolic inhibitor, can substitute for phosphate (B84403) in the GAPDH-catalyzed reaction, forming an unstable intermediate that hydrolyzes spontaneously, thus uncoupling substrate-level phosphorylation without directly inhibiting the enzyme itself.

In a study on avian intrapulmonary chemoreceptors, this compound was used to specifically block glycolysis, and its effects were compared with rotenone, an inhibitor of the mitochondrial electron transport chain, and 2,4-dinitrophenol (B41442) (DNP), a mitochondrial uncoupler. physiology.org The results indicated that these chemoreceptors require an intact glycolytic pathway for their function, as this compound significantly inhibited their discharge. physiology.org This highlights the utility of this compound in dissecting the metabolic requirements of specific cellular processes.

Mechanistic Distinctions from Uncouplers and Other Enzyme Modulators

The mechanism of this compound as an irreversible alkylating agent is fundamentally different from that of mitochondrial uncouplers like 2,4-dinitrophenol (DNP) or Carbonyl cyanide m-chlorophenyl hydrazone (CCCP). nih.govslideshare.net Uncouplers are lipophilic weak acids that shuttle protons across the inner mitochondrial membrane, dissipating the proton gradient that drives ATP synthesis. nih.gov This leads to an increase in oxygen consumption without a corresponding increase in ATP production, effectively "uncoupling" respiration from phosphorylation. nih.govnih.gov

In contrast, this compound does not directly affect the mitochondrial proton gradient. nih.gov Instead, it inhibits ATP production by blocking glycolysis, thereby cutting off the supply of pyruvate (B1213749), the primary fuel for the mitochondrial tricarboxylic acid (TCA) cycle. ahajournals.orgahajournals.org While both this compound and uncouplers lead to a decrease in cellular ATP levels, they do so through entirely different pathways. A comparative study on neuroblastoma cells found that while both DNP and this compound inhibited cell proliferation, their effects on other metabolic endpoints were opposite. nih.gov DNP acted as a general activator of metabolism, whereas this compound did not significantly alter general metabolism beyond its effects on glycolysis and lysosomal function. nih.gov

Uncoupling proteins (UCPs), such as UCP1 (thermogenin), represent a physiological mechanism of uncoupling, particularly in brown adipose tissue for thermogenesis. mdpi.com Like chemical uncouplers, UCPs allow protons to leak back into the mitochondrial matrix, bypassing ATP synthase. mdpi.com This mechanism is distinct from the enzymatic inhibition caused by this compound.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational and statistical methods that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of this compound and its analogs, QSAR models are instrumental in understanding how modifications to the molecule's structure influence its efficacy as an enzyme inhibitor. These studies provide insights that guide the design of new, potentially more potent or selective inhibitors. umich.edu By analyzing various physicochemical properties and structural descriptors, QSAR can predict the biological activity of novel compounds, thereby streamlining the discovery and optimization process. umich.educonicet.gov.ar

Correlating Structural Features with Enzyme Binding and Activity

The primary goal of QSAR in the study of enzyme inhibitors like this compound is to identify the key molecular features that govern the strength and nature of the interaction with a target enzyme. The biological activity of these compounds is not determined by a single property but rather by a combination of electronic, steric, and hydrophobic characteristics. QSAR models deconstruct the molecule into a set of numerical descriptors that quantify these features.

For instance, in studies of related halo-substituted inhibitors, descriptors often include:

Electronic Descriptors: These quantify the electronic aspects of the molecule, such as partial atomic charges, dipole moments, and the energies of frontier molecular orbitals (HOMO and LUMO). For this compound, the electrophilic nature of the carbon atom attached to the iodine is crucial for its reactivity with nucleophilic residues like cysteine, and this is a key feature captured by electronic descriptors.

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors like molecular weight, volume, surface area, and specific shape indices are used. The size of the substituent group can influence how well the inhibitor fits into the enzyme's active site.

Hydrophobicity Descriptors: Lipophilicity, often expressed as log P, is a critical factor in how a compound interacts with biological systems, including its ability to reach the enzyme's active site. umich.edu

QSAR studies on various enzyme inhibitors have shown that a combination of these descriptors can create a robust predictive model. For example, a QSAR analysis of a series of inhibitors might reveal that activity is positively correlated with a higher LUMO energy (indicating greater electrophilicity) and negatively correlated with a large steric substituent at a particular position, which might cause a clash within the active site. conicet.gov.ar While specific QSAR models for a broad series of this compound derivatives are not extensively published, the principles derived from studies on other inhibitors, particularly those that act as alkylating agents, are directly applicable. frontiersin.orgnih.gov

Table 1: Key QSAR Descriptors and Their Relevance to Inhibitor Activity

Descriptor CategorySpecific Descriptor ExampleRelevance to Enzyme Inhibition
Electronic Lowest Unoccupied Molecular Orbital (LUMO) EnergyIndicates the molecule's ability to accept electrons; a lower LUMO energy often correlates with higher reactivity for an electrophilic inhibitor like this compound.
Partial Atomic ChargeThe charge on the carbon atom bonded to the iodine is a direct measure of its electrophilicity and susceptibility to nucleophilic attack by an enzyme residue.
Steric Molecular Volume / Shape IndicesDetermines the complementarity of the inhibitor to the enzyme's active site. A bulky group may prevent optimal binding. conicet.gov.ar
Hydrophobicity Log P (Partition Coefficient)Influences the inhibitor's ability to cross biological membranes and interact with hydrophobic pockets within the enzyme's active site. umich.edu

These analyses help to build a hypothetical model of the pharmacophore, which is the essential three-dimensional arrangement of features necessary for biological activity.

Insights into Enzyme-Inhibitor Interaction Dynamics

This compound is a classic example of an irreversible enzyme inhibitor. Its mechanism of action involves the formation of a stable, covalent bond with a functional group in the enzyme's active site, rendering the enzyme permanently inactive. lumenlearning.comlibretexts.org The interaction dynamics are primarily characterized by the alkylation of nucleophilic amino acid residues.

The most common target for this compound is the sulfhydryl (thiol) group of cysteine residues. libretexts.orgnih.gov The reaction is a nucleophilic substitution (SN2) where the sulfur atom of the cysteine side chain attacks the carbon atom bearing the iodine, displacing the iodide ion and forming a stable thioether linkage (carboxymethylation). This covalent modification of a critical cysteine residue, often the catalytic residue itself, leads to a complete loss of enzyme function. nih.govkoracademy.com Enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and many cysteine peptidases are prime examples of enzymes inhibited by this mechanism. nih.govebi.ac.ukresearchgate.net

Interestingly, the reactivity of this compound can be compared with its amide counterpart, 2-iodoacetamide. While one might expect the carboxylate group of iodoacetate to be less reactive due to its negative charge, it is often a more potent inhibitor for certain enzymes, such as the cysteine peptidase papain. ebi.ac.ukwikipedia.org This enhanced reactivity is attributed to favorable electrostatic interactions within the active site. For papain, the negatively charged carboxylate of iodoacetate is thought to interact favorably with a positively charged imidazolium (B1220033) ion of a nearby histidine residue, which helps to properly orient the inhibitor for the alkylation reaction. wikipedia.org This highlights that the dynamics of enzyme-inhibitor interaction are not solely dependent on the inherent chemical reactivity of the inhibitor but are also heavily influenced by the specific microenvironment of the enzyme's active site. koracademy.com

The rates of inhibition can vary significantly between different enzymes, reflecting differences in the accessibility and reactivity of their active site cysteines.

Table 2: Inhibition of Various Cysteine Peptidases by this compound

EnzymeHalf-time (t½) for Inhibition (seconds)*Target Residue
Papain30 ebi.ac.ukCysteine ebi.ac.uk
Cathepsin B156 ebi.ac.ukCysteine ebi.ac.uk
Cathepsin H592 ebi.ac.ukCysteine ebi.ac.uk
Glycyl endopeptidaseExtremely slow inhibition ebi.ac.ukCysteine ebi.ac.uk

*At 10 micromolar inhibitor concentration.

This data demonstrates the specificity of the interaction, even among enzymes of the same class. The slower inhibition of enzymes like cathepsin B and H compared to papain suggests that their active sites are either less accessible to the inhibitor or the critical cysteine residue is in a less favorable environment for the alkylation reaction. ebi.ac.uk These kinetic studies provide crucial insights into the structural and chemical factors that govern the dynamic interplay between this compound and its enzyme targets.

Advanced Methodologies Utilizing 2 Iodoacetate

Strategies for Selective Protein Labeling in Complex Proteomes

Selectively labeling specific proteins within the vast and dynamic environment of a cell is a significant challenge. 2-Iodoacetate-based strategies have been instrumental in addressing this challenge by targeting the unique reactivity of cysteine residues.

One of the most powerful techniques is Activity-Based Protein Profiling (ABPP) . ABPP utilizes chemical probes that covalently bind to the active sites of specific enzyme families. mdpi.comfrontiersin.orgfrontiersin.orgresearchgate.net These activity-based probes (ABPs) typically consist of a reactive group (the "warhead"), a linker, and a reporter tag. mdpi.comfrontiersin.org For targeting cysteine-containing proteins, iodoacetamide (B48618) is often used as the reactive warhead due to its ability to form a stable thioether bond with the cysteine's sulfhydryl group. frontiersin.orgresearchgate.netcreative-proteomics.compapyrusbio.com The reporter tag can be a fluorophore for imaging or an affinity tag like biotin (B1667282) for enrichment and subsequent identification by mass spectrometry. mdpi.comfrontiersin.org

A key advantage of ABPP is its ability to profile the functional state of enzymes in their native environment, including live cells and complex cell lysates. mdpi.comfrontiersin.org To enhance selectivity, competitive ABPP strategies are employed. In this approach, a library of potential inhibitors is competed against a broad-spectrum iodoacetamide-based probe. rsc.orgbiorxiv.org A decrease in labeling by the general probe indicates that a compound in the library has successfully bound to the target protein's active site cysteine. biorxiv.org

Furthermore, the development of "clickable" iodoacetamide probes has revolutionized selective protein labeling. mdpi.comfrontiersin.org These probes contain a bioorthogonal handle, such as an alkyne or azide (B81097) group. mdpi.comfishersci.ie After the probe reacts with a target protein, a reporter molecule with the corresponding bioorthogonal partner can be "clicked" on via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). mdpi.comresearchgate.net This two-step approach offers greater flexibility and reduces potential interference from bulky reporter tags during the initial labeling event. mdpi.comfishersci.ienih.gov

Strategies have also been developed to target specific cysteines based on their unique microenvironment, which influences their reactivity. rsc.org For instance, isotopic tandem orthogonal proteolysis-activity-based protein profiling (isoTOP-ABPP) uses iodoacetamide-alkyne probes to globally profile cysteine reactivity, allowing for the discovery of ligandable cysteines, including those on proteins previously considered "undruggable". rsc.orgnih.govnih.gov

StrategyDescriptionKey Features
Activity-Based Protein Profiling (ABPP) Uses reactive probes (e.g., iodoacetamide-based) to covalently label active enzyme families. mdpi.comfrontiersin.orgfrontiersin.orgProfiles enzyme functional state; can be performed in native biological systems. mdpi.comfrontiersin.org
Competitive ABPP A library of compounds competes against a broad-spectrum iodoacetamide probe to identify selective binders. rsc.orgbiorxiv.orgIdentifies selective ligands for specific cysteine residues; high-throughput screening. rsc.org
Click Chemistry Probes Iodoacetamide probes with bioorthogonal handles (alkyne/azide) for two-step labeling. mdpi.comfrontiersin.orgresearchgate.netHigh specificity and sensitivity; modular design allows for versatile reporter tag attachment. mdpi.comfishersci.ie
isoTOP-ABPP A quantitative chemoproteomic platform using isotopically labeled iodoacetamide-alkyne probes. frontiersin.orgnih.govMaps cysteine reactivity across the proteome; discovers novel ligandable sites. rsc.orgnih.gov
Cysteine-Engineered Antibodies Site-specific modification of engineered cysteine residues in antibodies using iodoacetamides. rsc.orgCreates homogeneous antibody-drug conjugates (ADCs) with defined drug-to-antibody ratios. rsc.org

Quantitative Proteomic Approaches with this compound-Based Probes

Quantifying changes in protein abundance and modification across different cellular states is crucial for understanding biological processes and disease mechanisms. This compound and its derivatives are integral to several quantitative proteomic workflows, primarily by enabling the differential labeling of cysteine-containing peptides.

Isotope-Coded Affinity Tags (ICAT) represent a classic example. The ICAT reagent consists of three parts: a thiol-reactive group (iodoacetamide), an isotopically coded linker (containing either light or heavy isotopes like ¹H or ²H), and a biotin affinity tag. oup.comnih.gov In a typical experiment, two different protein samples are labeled with either the light or heavy ICAT reagent, respectively. oup.com The samples are then combined, digested, and the biotin-tagged peptides are enriched. The relative abundance of a peptide from the two samples is determined by the ratio of the light to heavy signals in the mass spectrometer. oup.comoup.com

Building on this principle, more advanced methods like isotopic tandem orthogonal proteolysis-activity-based protein profiling (isoTOP-ABPP) provide a more comprehensive view of cysteine reactivity. frontiersin.orgnih.gov This chemoproteomic platform uses iodoacetamide-alkyne probes to label reactive cysteines. researchgate.netnih.gov After labeling, the two proteomes being compared are appended with light or heavy isotopically labeled cleavable biotin-azide tags via click chemistry. researchgate.netnih.gov Subsequent mass spectrometry analysis reveals the light-to-heavy ratio for each cysteine-containing peptide, reflecting changes in cysteine reactivity between the two samples. nih.gov This method has been instrumental in monitoring post-translational modifications of cysteines, such as oxidation and nitrosation, and in identifying the targets of electrophilic compounds. nih.gov

More recently, strategies have been developed that incorporate the isotopic labels directly into the iodoacetamide probe itself. For example, a pair of isotopically labeled iodoacetamide-alkyne probes, termed IA-light and IA-heavy , have been synthesized. nih.gov These probes contain a benzyl (B1604629) group with either six ¹²C atoms (light) or six ¹³C atoms (heavy), providing a distinct mass difference for quantitative analysis. nih.gov This approach offers an alternative to using isotopically labeled biotin tags and can be more cost-effective. nih.gov Other label-based quantification strategies propose using the mass difference created by the differential alkylation of cysteines with iodoacetamide and other reagents like acrylamide. mdpi.com

These quantitative methods are frequently combined with other proteomic techniques such as Stable Isotope Labeling by Amino acids in Culture (SILAC), Tandem Mass Tags (TMT), and label-free quantification to provide robust and multiplexed analysis of complex proteomes. nih.govnih.gov

Quantitative MethodProbe/Reagent PrincipleWorkflow SummaryOutput
ICAT (Isotope-Coded Affinity Tags) Iodoacetamide functionalized with a biotin tag and a light or heavy isotope linker. oup.comnih.govTwo proteomes are labeled (light/heavy), combined, digested, and enriched for biotinylated peptides for MS analysis. oup.comRelative quantification of cysteine-containing proteins between two samples. oup.com
isoTOP-ABPP Iodoacetamide-alkyne probe followed by click chemistry with light/heavy cleavable biotin-azide tags. researchgate.netnih.govProteomes are labeled with the IA-alkyne probe, then tagged with light/heavy reporters, combined, and analyzed by MS. nih.govQuantitative profiling of cysteine reactivity across two proteomes. nih.gov
IA-Light/IA-Heavy Probes A pair of iodoacetamide-alkyne probes containing light (¹²C) or heavy (¹³C) isotopic labels within the probe structure. nih.govTwo proteomes are directly labeled with either the IA-light or IA-heavy probe, combined, and processed for MS analysis. nih.govAn alternative strategy for relative quantification of cysteine reactivity. nih.gov
Differential Alkylation Utilizes the mass difference between two different alkylating agents, such as iodoacetamide and acrylamide. mdpi.comTwo samples are alkylated with different reagents, combined, and analyzed to quantify peptides based on the mass shift. mdpi.comA cost-effective alternative to stable isotope labeling for quantifying cysteine-containing proteins. mdpi.com

Integration with Advanced Imaging Techniques for Cellular and Subcellular Studies

Visualizing the location and dynamics of proteins within living cells provides invaluable context to proteomic data. This compound derivatives conjugated to fluorescent dyes are extensively used as probes for fluorescence microscopy, enabling the study of protein localization, interactions, and cellular architecture. ontosight.aithermofisher.comnih.gov

A variety of fluorophores have been attached to iodoacetamide to create probes with different spectral properties. These include coumarins for blue fluorescence, BODIPY dyes, fluorescein, and rhodamine derivatives for green to red fluorescence. thermofisher.comthermofisher.comresearchgate.net The choice of fluorophore depends on the specific application, such as the need to avoid spectral overlap in multi-color imaging experiments or the type of microscopy being used (e.g., confocal microscopy). researchgate.net For instance, pyrene (B120774) iodoacetamide is notable for its long fluorescence lifetime and its fluorescence changes upon protein polymerization, making it a valuable tool for studying cytoskeletal dynamics. thermofisher.com

These fluorescent probes can be used to label specific proteins that have been engineered to contain a single, highly reactive cysteine residue. This allows for precise tracking of the protein of interest within the cell. thermofisher.com Moreover, iodoacetamide-based probes that are membrane-impermeable can be used to selectively label proteins exposed on the cell surface, helping to map protein topology. thermofisher.com

More advanced applications involve combining iodoacetamide-based labeling with techniques like Fluorescence Resonance Energy Transfer (FRET). FRET can measure the distance between two fluorophores, and thus can be used to study protein-protein interactions or conformational changes in real-time. By labeling two potentially interacting proteins (or two different sites on the same protein) with a suitable FRET donor-acceptor pair of iodoacetamide probes, researchers can monitor these dynamic processes within the native cellular environment. thermofisher.com

Recently, photocatalytic methods have emerged for achieving subcellular-specific protein labeling. In one strategy, a photocatalyst that localizes to a specific organelle (e.g., rhodamine 123 for mitochondria) is used. sioc.ac.cn When irradiated with light, the photocatalyst activates a co-administered probe (like an azide-functionalized probe that can react with nucleophilic residues), leading to the selective labeling of proteins only within that organelle. sioc.ac.cn While not directly using iodoacetamide as the reactive group, this principle highlights the trend towards achieving high spatial and temporal control in protein labeling for imaging, a field where iodoacetamide's reliable cysteine-reactivity continues to inspire new probe development. These imaging techniques, when correlated with mass spectrometry-based identification of the labeled proteins, provide a powerful, multi-modal approach to understanding cellular function. sioc.ac.cnnih.gov

Imaging ApplicationProbe Type / PrincipleInformation Gained
Protein Localization Iodoacetamide conjugated to various fluorophores (e.g., BODIPY, rhodamine, fluorescein). ontosight.aithermofisher.comVisualization of the spatial distribution of specific cysteine-containing proteins in fixed or living cells. ontosight.ai
Studying Protein Dynamics Pyrene iodoacetamide, whose fluorescence properties change with its environment. thermofisher.comMonitoring dynamic processes like protein polymerization (e.g., actin) and protein folding. thermofisher.com
Mapping Cell Surface Proteins Membrane-impermeable iodoacetamide-fluorophore conjugates. thermofisher.comIdentification and labeling of proteins or protein domains exposed on the extracellular surface. thermofisher.com
Protein Interaction/Conformation Studies FRET donor-acceptor pairs conjugated to iodoacetamide. thermofisher.comMeasuring proximity between labeled sites to study protein-protein interactions or conformational changes. thermofisher.com
Subcellular-Specific Labeling Photocatalyst-driven activation of probes in specific organelles. sioc.ac.cnSpatially-resolved mapping of proteomes within specific cellular compartments like mitochondria. sioc.ac.cn

Future Directions in 2 Iodoacetate Biochemical Research

Elucidating Undiscovered Protein Targets and Metabolic Pathways

While GAPDH is the most famous target of 2-iodoacetate, the compound's reactivity with cysteine thiols means it can potentially interact with a vast number of other proteins within the cell. sigmaaldrich.comwikipedia.org The human proteome contains approximately 300,000 cysteine residues, many of which are crucial for protein function, catalysis, and regulation. chemrxiv.org The future in this area is to move beyond the singular focus on glycolysis and to identify the broader network of proteins and pathways perturbed by this compound.

Modern chemical proteomics represents a powerful strategy for this purpose. researchgate.net These approaches utilize probes that mimic the reactive nature of this compound but also contain a "handle" for enrichment and identification. By treating cells or cell lysates with such probes, researchers can capture and subsequently identify dozens or even hundreds of previously unknown protein targets using mass spectrometry. nih.gov Identifying these off-target or secondary interactions is crucial for a complete understanding of this compound's biological effects. For example, research has demonstrated that iodoacetamide (B48618), a closely related compound, reacts with numerous proteins beyond GAPDH, and identifying these can reveal unexpected effects on cellular pathways. nih.gov The goal is to build a comprehensive interaction map for this compound, which could reveal its influence on processes like redox signaling, protein folding, and cytoskeletal dynamics, far beyond its established role in metabolism. Recent studies have successfully used this principle to identify novel targets for other bioactive molecules, a strategy directly applicable to this compound. elifesciences.orgbiorxiv.org

Development of Novel this compound-Derived Probes for Enhanced Specificity and Detection

The utility of this compound as a research tool is directly linked to the sophistication of the chemical probes derived from it. While this compound itself is useful as an inhibitor, its lack of a reporter tag makes direct identification of its targets in a complex mixture challenging. To overcome this, researchers have developed iodoacetamide-alkyne (IA-alkyne), a probe that retains the cysteine-reactive iodoacetamide "warhead" but adds a terminal alkyne group. chemrxiv.orgoup.com This alkyne serves as a bioorthogonal handle, allowing for the "clicking" on of a reporter tag, such as biotin (B1667282) for affinity purification or a fluorophore for imaging, after the probe has reacted with its protein targets. nih.gov

Future research is focused on creating a new generation of probes with improved characteristics:

Enhanced Reactivity and Coverage: Standard iodoacetamide probes are only moderately reactive and label a fraction of the functional cysteines in a proteome. researchgate.net There is a significant drive to develop novel probes with complementary reactivity to capture a wider range of cysteine residues, thereby providing a more comprehensive picture of the "ligandable" proteome. chemrxiv.org

Quantitative Profiling: A major advance has been the development of isotopically labeled probe pairs, such as "IA-light" and "IA-heavy". researchgate.net These probes are chemically identical but differ in mass due to the incorporation of stable isotopes. They allow for quantitative cysteine-reactivity profiling, where two different biological states (e.g., control vs. drug-treated) can be mixed, analyzed together, and the relative reactivity of thousands of individual cysteines can be precisely measured. researchgate.net

Improved In-Cell Applications: Designing probes that are more stable in aqueous buffers and have better cell permeability is crucial for accurately studying protein targets in their native, living environment. researchgate.netacs.org

The table below summarizes some key developments in probes based on the iodoacetamide scaffold.

Probe TypeKey FeaturePrimary ApplicationReference
Iodoacetate/IodoacetamideCysteine alkylating agentEnzyme inhibition, blocking disulfide bond formation sigmaaldrich.comwikipedia.org
Iodoacetamide-Alkyne (IA-alkyne)Contains a bioorthogonal alkyne handle for "click" chemistryActivity-based protein profiling (ABPP) to identify cysteine-reactive proteins chemrxiv.orgoup.com
Isotopically-Labeled IA-Alkyne (e.g., IA-light/IA-heavy)A pair of probes with a mass difference for relative quantificationQuantitative cysteine-reactivity profiling between two proteome states researchgate.net
Desthiobiotin Iodoacetamide (DBIA)Contains a cleavable biotin tag for enrichmentStreamlined competitive profiling to identify cellular targets of covalent inhibitors acs.org

Systems Biology Approaches to Map Global Cellular Responses to this compound Perturbation

Systems biology aims to understand the cell as a complex, integrated network of genes, proteins, and metabolites. Perturbing the system with a specific inhibitor like this compound and then measuring the global downstream effects is a powerful approach to map network connections and understand cellular function. nih.gov By potently inhibiting a central metabolic node (GAPDH), this compound triggers a cascade of changes throughout the cell's metabolic and signaling networks.

Future research in this area involves combining this compound treatment with multi-omics technologies:

Metabolomics: Using mass spectrometry to quantify hundreds of metabolites simultaneously. This can reveal precisely how metabolic pathways are rerouted in response to a glycolytic block. For instance, a study on E. coli treated with this compound showed a dramatic accumulation of metabolites upstream of GAPDH (like fructose-1,6-bisphosphate) and a near-complete depletion of downstream metabolites (like phosphoenolpyruvate), providing a clear and quantitative picture of the metabolic bottleneck. researchgate.net

Proteomics: Quantifying changes in the expression levels of thousands of proteins to understand how the cell transcriptionally and translationally adapts to the induced stress. life-science-alliance.org

Redox Proteomics: Using specialized techniques to map changes in the oxidation state of cysteine residues across the proteome, providing insight into how the redox balance of the cell is affected by metabolic disruption. nih.gov

A study inhibiting GAPDH in Lactococcus lactis with this compound was used to determine the enzyme's Flux Control Coefficient (FCC), a key parameter in metabolic control analysis that quantifies how much control a single enzyme has over the flux of an entire pathway. frontiersin.org This type of analysis, which treats metabolism as an integrated system, is exemplary of the future direction for this compound research.

Table 2: Metabolite Changes in E. coli Upon GAPDH Inhibition by Iodoacetate researchgate.net
MetabolitePosition Relative to GAPDHObserved Change
Fructose-1,6-bisphosphate (FBP)UpstreamDramatic Increase
Dihydroxyacetone phosphate (B84403) (DHAP)UpstreamDramatic Increase
3-Phosphoglycerate (3PG)DownstreamVirtually Undetectable
Phosphoenolpyruvate (B93156) (PEP)DownstreamVirtually Undetectable

Investigating Adaptive Cellular Responses to this compound-Induced Metabolic Stress

When cells are exposed to a stressor like this compound, they don't just passively succumb; they actively mount adaptive responses to survive. scielo.br The metabolic stress induced by this compound is twofold: it causes energy failure by blocking ATP production from glycolysis, and it induces oxidative stress by depleting glutathione (B108866) (GSH), a major cellular antioxidant that also contains a reactive cysteine. nih.govnih.gov A key future research direction is to unravel the specific mechanisms cells use to adapt to this particular combination of insults.

Potential adaptive strategies that warrant investigation include:

Metabolic Reprogramming: Cells may upregulate alternative energy pathways to compensate for the loss of glycolysis. For example, they might increase their reliance on oxidative phosphorylation using substrates like glutamine or fatty acids. embopress.org Investigating this metabolic plasticity is crucial for understanding cellular resilience.

Antioxidant Defenses: In response to GSH depletion and the resulting increase in reactive oxygen species (ROS), cells may activate transcription factors that control the expression of antioxidant enzymes. nih.gov

Drug Efflux and Repair: Some organisms have evolved mechanisms to resist alkylating agents. For example, certain strains of E. coli are capable of repairing the DNA alkylation damage caused by mustard agents, and similar repair or detoxification mechanisms could be relevant for resistance to this compound. nih.gov Cells can also upregulate efflux pumps to remove toxic compounds, a common mechanism of drug resistance. libretexts.org

Understanding how some cells adapt and survive this compound treatment, particularly in the context of cancer cell metabolism, could reveal fundamental principles of cellular robustness and identify new therapeutic vulnerabilities. mdpi.comresearchgate.net For instance, cells that become resistant to this compound might develop a dependency on another metabolic pathway, which could then be targeted to overcome the resistance.

Q & A

Basic: What are the standard synthetic protocols for preparing ethyl 2-iodoacetate, and how can purity be optimized?

Answer:
Ethyl this compound is synthesized via nucleophilic substitution. A common method involves reacting ethyl bromoacetate with sodium iodide in acetone under reflux (24 hours, dark conditions). Post-reaction, the product is extracted with pentane, washed with sodium thiosulfate (to remove excess iodine), and dried over Na₂SO₄. Yields ≥99% are achievable with stoichiometric excess of NaI (1.1 equiv) . Purity optimization requires inert conditions (e.g., nitrogen atmosphere) to prevent iodide oxidation and rigorous removal of unreacted starting materials via fractional distillation. NMR (¹H, ¹³C) and GC-MS are recommended for purity validation .

Basic: How is this compound utilized in modeling osteoarthritis, and what endpoints are critical for validity?

Answer:
Intra-articular injection of mono-iodoacetate (MIA) in rodents induces chondrocyte apoptosis, mimicking human osteoarthritis. Key endpoints include:

  • Functional impairment : Assessed via biotelemetry (spontaneous locomotor activity) .
  • Proteoglycan loss : Quantified by dimethylmethylene blue (DMMB) assay in cartilage homogenates .
  • Histopathology : Mankin scoring for cartilage erosion and subchondral bone exposure (≥0.3 mg dose required for lesion reproducibility) .
    Table 1: Dose-dependent effects of MIA in rats
Dose (mg)Mobility Loss (Day 15)Proteoglycan Reduction (%)
0.01None<5
0.3Severe60–70

Advanced: What mechanistic insights can spin density distribution analysis provide for this compound in radical reactions?

Answer:
Spin density maps (DFT calculations) reveal electron localization patterns critical for radical reactivity. For this compound, spin density concentrates on the iodine atom and α-carbon, favoring homolytic cleavage of the C–I bond. This facilitates alkyl radical generation, pivotal in cross-coupling or polymerization reactions. Comparative analysis with chloro/bromo analogs shows iodine’s lower electronegativity enhances radical stability, enabling selective functionalization in complex matrices .

Advanced: How do reaction conditions influence the regioselectivity of this compound in coumarin derivatization?

Answer:
In coumarin synthesis, ethyl this compound reacts with 7-hydroxycoumarin under Williamson ether conditions (K₂CO₃, DMF, 60°C). Regioselectivity depends on:

  • Base strength : Strong bases (e.g., NaH) deprotonate phenolic –OH, directing alkylation to the oxygen nucleophile.
  • Solvent polarity : Polar aprotic solvents (DMF) stabilize transition states, yielding 94% of ethyl 2-((2-oxo-2H-chromen-7-yl)oxy)acetate . Competing ester hydrolysis is minimized by avoiding aqueous conditions.

Basic: What safety precautions are essential when handling this compound derivatives?

Answer:

  • Storage : In amber glass under argon at 4°C to prevent photolytic/oxidative degradation .
  • Exposure control : Use fume hoods; iodine vapors irritate respiratory systems.
  • Decontamination : Spills neutralized with 5% sodium thiosulfate to reduce toxic iodine .

Advanced: How does this compound mediate enantioselective modifications in natural product synthesis?

Answer:
In paeonilide synthesis, tributylstannyl this compound acts as an alkylating agent. The iodine atom’s leaving group ability enables SN2 reactions with chiral alcohols, preserving stereochemistry. For example, (3S,3aS,6aS)-5-oxohexahydrofuro[2,3-b]furan-3-yl derivatives retain >98% enantiomeric excess when reacted at −40°C with slow reagent addition .

Basic: What analytical techniques validate this compound incorporation into biomolecules?

Answer:

  • Mass spectrometry : Detect mass shifts (+214 Da for ethyl ester adducts).
  • ¹³C NMR : Peaks at δ −5.2 ppm (CH₂I) confirm covalent modification .
  • Iodine-specific assays : ICP-MS quantifies iodine content post-derivatization .

Advanced: Why does this compound exhibit divergent reactivity in aqueous vs. organic phases?

Answer:
In water, this compound undergoes hydrolysis to iodoacetic acid (pKa ~3.1), which alkylates thiols (e.g., cysteine residues). In organic solvents (e.g., acetonitrile), it participates in Ullmann-type couplings via Pd-catalyzed C–I activation. Solvent choice thus dictates reaction pathway: nucleophilic substitution (aqueous) vs. cross-coupling (anhydrous) .

Basic: How is 4-nitrophenyl this compound applied in enzyme inhibition studies?

Answer:
This derivative serves as a chromogenic substrate for esterases. Enzymatic cleavage releases 4-nitrophenol (λmax = 405 nm), enabling real-time kinetic assays. Inhibition constants (Ki) are calculated via competitive assays with varying substrate concentrations .

Advanced: What strategies mitigate iodine interference in downstream applications of this compound?

Answer:

  • Post-reaction quenching : Add sodium thiosulfate to reduce residual I₂.
  • Chromatography : Size-exclusion columns (e.g., Sephadex G-25) remove iodide ions.
  • Chelation : EDTA minimizes metal-iodide complexation in buffered systems .

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